Product packaging for HTF9-C protein(Cat. No.:CAS No. 142805-30-9)

HTF9-C protein

Cat. No.: B1174567
CAS No.: 142805-30-9
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Description

Background and Nomenclature

The protein known as HTF9-C protein is formally designated as tRNA methyltransferase 2 homolog A (TRMT2A). This nomenclature reflects its function as a methyltransferase enzyme and its homology to similar proteins found in other organisms, such as Saccharomyces cerevisiae Trm2p and Escherichia coli TrmA maayanlab.cloudmdpi.comresearchgate.net. The gene encoding this protein is located on chromosome 22q11.21 in humans researchgate.netmapmygenome.ingenenames.org. Alternate names and symbols for TRMT2A include HpaII tiny fragments locus 9C (HTF9C) and tRNA methyltransferase 2 homolog A (S. cerevisiae) genenames.orgpharmgkb.org. The protein has a predicted molecular weight of approximately 68.5 kDa bosterbio.com.

Discovery and Initial Characterization

Initial characterization of the protein now known as TRMT2A stemmed from studies identifying genes regulated by a shared bidirectional promoter in mice. The murine Htf9-c gene was found to be divergently transcribed from the Htf9-a gene (encoding RanBP1) nih.govresearchgate.net. Both mRNA species were observed to be regulated during the cell cycle, peaking in S phase nih.gov. The protein encoded by the Htf9-c gene was noted to share similarity with yeast and bacterial nucleic acid-modifying enzymes nih.govresearchgate.net. Although initially described as a protein of unknown function, it was recognized to be orthologous to the mouse Trmt2a gene and contain an RNA methyltransferase domain maayanlab.cloudgenecards.orgnih.gov. Further characterization revealed that the mammalian TRMT2A protein contains an N-terminal RNA recognition motif (RRM) and a conserved C-terminal uracil-C5-methyltransferase domain belonging to the TrmA family maayanlab.cloudresearchgate.netnih.gov.

Biological Significance and Research Relevance of this compound

TRMT2A functions as an S-adenosyl-L-methionine-dependent methyltransferase mapmygenome.ingenecards.orguniprot.org. Its primary catalytic activity involves the formation of 5-methyl-uridine (m5U) in RNA molecules mapmygenome.ingenecards.orguniprot.org. TRMT2A mainly catalyzes the methylation of uridine (B1682114) at position 54 (m5U54) in cytosolic tRNAs maayanlab.cloudgenecards.orguniprot.orgabcam.com. This modification at position 54 in the T-loop of tRNA is conserved across species and is important for maintaining the correct structure and function of tRNA, which in turn affects protein synthesis mdpi.comresearchgate.netabcam.com. TRMT2A has also been shown to mediate the formation of 5-methyl-uridine in some mRNAs uniprot.orgabcam.com.

Research has highlighted the biological significance of TRMT2A in several cellular processes. It has been identified as a cell cycle regulator, with overexpression leading to decreased cell proliferation and altered DNA content, while its deficiency is associated with increased growth maayanlab.cloudresearchgate.netnih.gov. This suggests an inhibitory role in cell cycle control maayanlab.cloudresearchgate.net. TRMT2A predominantly localizes to the nucleus in cells maayanlab.cloudresearchgate.netnih.gov.

Detailed research findings have explored the specificity of TRMT2A for its RNA targets. Studies indicate that specificity is achieved through a combination of modest binding preference and the presence of a uridine at position 54 in tRNAs researchgate.netoup.comnih.gov. Mutational analysis and cross-linking experiments have helped identify the TRMT2A-tRNA binding surface oup.comnih.gov.

Further research has linked TRMT2A to translation fidelity; its knockdown has been shown to reduce the accuracy of translation oup.comnih.gov. The enzyme's activity is potentially interrelated with ribosomal proteins, reflecting its impact on cellular growth and proliferation abcam.com.

Genome-wide mapping approaches have demonstrated that TRMT2A is responsible for the majority of m5U modifications in human RNA, specifically targeting U54 on cytosolic tRNAs maayanlab.cloud. Moreover, the observation of extensive irreversible crosslinking of TRMT2A to tRNA following 5-fluorouracil (B62378) exposure suggests a potential RNA-dependent mechanism for the cytotoxicity of this compound maayanlab.cloudnih.gov.

TRMT2A has also been implicated in the generation of tRNA-derived small RNAs (tsRNAs). Knockdown of TRMT2A leads to m5U hypomodification and triggers the formation of tsRNAs, particularly 5′tiRNAs, potentially due to ANG overexpression mdpi.com. This indicates that epitranscriptome modulation involving TRMT2A is involved in tRNA fragmentation mdpi.com.

The research relevance of TRMT2A extends to its potential involvement in diseases. Aberrant expression of the gene has been noted as a possible biomarker in certain breast cancers genecards.orgnih.gov. TRMT2A staining showed a correlation with the likelihood of recurrence in HER2+ breast cancer nih.gov. Improper function of TRMT2A can contribute to cancer development due to dysregulated protein synthesis abcam.com. Additionally, its malfunction is thought to be connected to neurological disorders where precise protein translation is important for neural function abcam.com. TRMT2A has been identified as a potential therapeutic target for polyglutamine (polyQ) diseases, as silencing of TRMT2A reduced polyQ-associated cell death and protein aggregation in models rcsb.orguni-ulm.de. Studies have aimed at identifying pharmacological inhibitors of TRMT2A for treating polyQ diseases rcsb.orguni-ulm.de.

Research on TRMT2A continues to explore its protein interactome and the molecular pathways to which it contributes oup.comnih.govuni-ulm.de. Studies involving proximity-dependent biotinylation and co-immunoprecipitation have identified associated pathways uni-ulm.de.

While a detailed data table based on the text is not feasible for interactive generation in this format, key research findings regarding TRMT2A's function and effects could be summarized in a table format, including:

Enzymatic Activity: Catalyzes m5U formation at U54 in cytosolic tRNAs and some mRNAs.

Cell Cycle Regulation: Overexpression decreases proliferation; deficiency increases growth.

RNA Binding: Modest preference for tRNA, requires U54 for site-specific methylation.

Translation Fidelity: Knockdown reduces fidelity.

tsRNA Generation: Knockdown induces tsRNA formation via m5U hypomodification.

Disease Association: Potential biomarker in breast cancer, linked to neurological disorders and polyQ diseases.

Properties

CAS No.

142805-30-9

Molecular Formula

C30H28Si

Synonyms

HTF9-C protein

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of Htf9 C Trmt2a Gene

Gene Locus and Bidirectional Promoter Architecture

The genomic context of the HTF9-C (TRMT2A) gene is a key determinant of its regulation. It is situated in a head-to-head orientation with another gene, sharing a common regulatory region.

The human HTF9-C (TRMT2A) gene is located on chromosome 22q11.21. It is paired with the RanBP1 (RAN Binding Protein 1) gene, also known as HTF9-a, in a divergent transcriptional orientation. nih.govnih.govpnas.org This "head-to-head" arrangement means that the two genes are located on opposite DNA strands and are transcribed in opposite directions from a shared intervening promoter region. imrpress.com This bidirectional gene organization is an evolutionarily conserved feature, observed from mouse to human, suggesting a functional link and a coordinated regulation of the two gene products. nih.gov

Gene InformationDetails
Gene Name HTF9-C (TRMT2A)
Human Gene Locus Chromosome 22q11.21
Paired Gene RanBP1 (HTF9-a)
Genomic Configuration Bidirectional (Head-to-Head)

The intergenic region separating the HTF9-C and RanBP1 genes functions as a bidirectional promoter, initiating transcription for both genes. imrpress.com A prominent feature of this shared regulatory region is the presence of a CpG island. biologists.com CpG islands are stretches of DNA with a high frequency of CpG dinucleotides and are typically unmethylated. mit.eduimrpress.com

The CpG island within the HTF9-C/RanBP1 promoter helps to maintain an open chromatin structure, which is permissive for the binding of transcription factors and the transcriptional machinery. mit.edu Bidirectional promoters associated with CpG islands are often TATA-less, relying on other sequence elements for the initiation of transcription. biologists.com This architecture facilitates the coordinated expression of both genes.

Promoter CharacteristicsDescription
Promoter Type Bidirectional
Key Regulatory Element CpG Island
Typical Methylation Status Unmethylated
Common Feature Often TATA-less

Transcriptional Regulation Mechanisms of HTF9-C Gene

The expression of the HTF9-C gene is tightly linked to the cell cycle, with its transcription being meticulously controlled to ensure its protein product is available when needed.

The transcription of the HTF9-C gene is cell cycle-dependent, with its mRNA levels peaking during the S-phase, the period of DNA synthesis. imrpress.com This expression pattern is mirrored by its partner gene, RanBP1. imrpress.comnih.gov The transcription of both genes is downregulated in quiescent (G0) cells and is activated at the G1/S transition. imrpress.com As the cell progresses through the S-phase, the transcriptional activity of the bidirectional promoter reaches its maximum, followed by a decrease during mitosis. imrpress.com This S-phase-specific expression profile points to a role for the HTF9-C protein in processes related to DNA replication or repair.

The S-phase-specific expression of the HTF9-C gene is governed by the interplay of key transcription factors that bind to specific sites within the shared bidirectional promoter. Among the most critical are the E2F and Sp1 families of transcription factors. imrpress.com

E2F (E2F transcription factor): The E2F family of transcription factors are well-established regulators of genes involved in cell cycle progression, particularly the G1/S transition. imrpress.com The promoter of the HTF9-C/RanBP1 gene pair contains binding sites for E2F, which are essential for the activation of transcription during the S-phase. imrpress.comnih.gov

Sp1 (Specificity protein 1): Sp1 is another transcription factor that binds to GC-rich promoter regions. wikipedia.org It often works in concert with E2F to regulate the expression of cell cycle-dependent genes. nih.gov The physical and functional interaction between E2F and Sp1 is crucial for the synergistic activation of transcription from promoters containing binding sites for both factors. nih.gov

In addition to E2F and Sp1, other transcription factor binding sites, such as those for CREB and YY1, have been identified in the promoter region of the human TRMT2A gene, suggesting a complex regulatory network. genecards.org

Transcription FactorRole in HTF9-C Regulation
E2F Key activator of S-phase specific transcription.
Sp1 Co-activator, often working synergistically with E2F.
CREB, YY1 Potential additional regulators of TRMT2A expression. genecards.org

The dynamic expression of HTF9-C throughout the cell cycle is achieved through a switch between transcriptional activation and repression.

Transcriptional Activation: At the G1/S transition, the activity of cyclin-dependent kinases (CDKs) leads to the phosphorylation of pocket proteins, such as the retinoblastoma protein (pRb) and its relatives p107 and p130. imrpress.com This phosphorylation event causes the release of E2F transcription factors that were previously held in an inactive state by the pocket proteins. imrpress.combiologists.com The liberated "activator" E2Fs can then bind to their recognition sites in the HTF9-C promoter and, in cooperation with Sp1, recruit the basal transcriptional machinery to initiate gene expression. imrpress.comnih.gov

Transcriptional Repression: Outside of the S-phase, particularly in quiescent cells and during early G1, the transcription of HTF9-C is actively repressed. This repression is primarily mediated by "repressive" E2F family members (such as E2F4) complexed with pocket proteins (predominantly p130 in G0/early G1). nih.govmit.edu These E2F-pocket protein complexes bind to the E2F sites in the promoter and recruit histone deacetylases (HDACs). nih.govnih.gov HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that is refractory to transcription. nih.gov Sp1 can also contribute to transcriptional repression in certain contexts, sometimes in association with pRb. nih.gov This mechanism ensures that the HTF9-C gene is silenced when its product is not required.

Molecular Structure and Domain Architecture of Htf9 C Protein

Primary Sequence Analysis and Conserved Motifs

Primary sequence analysis of HTF9-C protein has revealed significant similarities in its C-terminal region to several characterized proteins, including tRNA (uracil-5-)-methyltransferase enzymes from Escherichia coli and Haemophilus influenzae. researchgate.net Conserved sequences are short segments of nucleic acids or proteins that are identical or similar across species or within a genome, suggesting functional significance and maintenance by natural selection. rcsb.orgwikipedia.org These conserved motifs within HTF9-C are indicative of its evolutionary history and potential functional roles. researchgate.netwikipedia.org The C-terminal domain of HTF9-C shows alignment with sequences from various organisms, highlighting conserved amino acids. researchgate.net

A conserved domain within the C-terminal region has been identified through alignment searches using programs such as BLITZ, BLASTP, BEAUTY, and BIOSCAN. researchgate.net This conserved domain's sequence aligns with proteins like hypothetical protein HI0958 from H. influenzae, tRNA (uracil-5-)-methyltransferase from H. influenzae and E. coli, and NucR endo-exonuclease from S. cerevisiae. researchgate.net

Table 1: Alignment of the C-terminal Domain of Hypothetical this compound and Related Sequences

Protein SourceAccession NumberDescription
H. influenzaeP440837Hypothetical protein HI0958
H. influenzaeP31812tRNA (uracil-5-)-methyltransferase (trma HI)
S. cerevisiaeZ25734NucR endo-exonuclease
E. coliP23003tRNA (uracil-5-)methyltransferase (trma EC)
S. pombeQ09833Hypothetical 59.6 kDa protein YAD7
Chlamydia trachomatisM94254pCTHom1 gene product
H. influenzaeC64148Hypothetical protein HI0333

Data compiled from sequence alignment results. researchgate.net

Predicted Functional Domains and Their Characteristics (e.g., RNA Methyltransferase Domain)

Based on sequence features and similarities, the C-terminal region of the HTF9-C gene product is predicted to be active in nucleic acid modification and/or processing. researchgate.net The protein encoded by the TRMT2A gene, which is orthologous to the mouse Trmt2a gene and is synonymous with HTF9C, contains an RNA methyltransferase domain. genecards.orgorigene.com Specifically, HTF9C (TRMT2A) is a tRNA methyltransferase enzyme. abcam.com

UniProt annotation indicates that TRMT2A belongs to the class I-like SAM-binding methyltransferase superfamily and the RNA M5U methyltransferase family. uniprot.org It functions as an S-adenosyl-L-methionine-dependent methyltransferase that catalyzes the formation of 5-methyl-uridine in tRNAs and some mRNAs. genecards.orguniprot.org Its primary catalytic activity involves the methylation of uridine (B1682114) at position 54 (m5U54) in cytosolic tRNAs. uniprot.org The THUMP domain, found in various RNA modification enzymes including RNA methyltransferases, is involved in RNA metabolism and plays a crucial role in capturing the 3'-end of RNA substrates, such as the CCA-terminus of tRNAs, for proper positioning for modification. ebi.ac.uk

The N-terminal region of HTF9-C is suggested to be rich in potential regulatory signals. researchgate.net

Post-Translational Modifications (PTMs) and their Functional Implications for this compound

Post-translational modifications (PTMs) are crucial biochemical processes that occur after protein biosynthesis, significantly influencing protein function, stability, localization, and interactions. abcam.comwikipedia.org PTMs can involve the covalent addition of functional groups, proteolytic cleavage, or degradation. abcam.comwikipedia.orgthermofisher.com The N-terminal region of HTF9-C is rich in potential regulatory signals, which may include sites for various PTMs. researchgate.net

Phosphorylation Sites (e.g., Protein Kinase C, Casein Kinase II)

Potential phosphorylation sites for Protein Kinase C (PKC) and Casein Kinase II (CK2) have been indicated in the hypothetical this compound. researchgate.net Phosphorylation, the addition of a phosphate (B84403) group catalyzed by kinases, is a common PTM that can activate or inactivate enzymes and is highly effective for controlling enzyme activity. abcam.comwikipedia.orgthermofisher.com Casein Kinase II is a constitutively active serine/threonine-protein kinase that phosphorylates substrates containing acidic residues C-terminal to the phosphorylated serine or threonine. uniprot.org PKC is a family of serine/threonine kinases involved in various cellular signaling pathways. Phosphorylation by CK2 has been shown to regulate protein function and localization in other contexts. nih.govnih.gov The presence of predicted phosphorylation sites suggests that the activity and/or localization of HTF9-C may be regulated by these kinases. researchgate.net

N-Myristoylation and N-Glycosylation Sites

Potential N-myristoylation (Myr) sites are also indicated in the hypothetical this compound. researchgate.net N-myristoylation is a lipid modification involving the covalent attachment of myristic acid to the N-terminal glycine (B1666218) residue of a protein, often occurring cotranslationally after the removal of the initiator methionine. nih.govplos.orgebi.ac.uk This modification can be important for protein localization and function, particularly in membrane association. nih.govplos.org The PROSITE pattern for N-myristoylation sites specifies that the N-terminal residue must be glycine, with certain constraints on residues at other positions. ebi.ac.uk

While potential N-myristoylation sites are indicated, the presence of N-glycosylation sites in HTF9-C is not explicitly mentioned in the provided snippets. N-glycosylation involves the attachment of carbohydrate molecules to asparagine residues within the consensus sequon Asn-Xaa-Ser/Thr (where Xaa is any amino acid except proline) and plays roles in protein folding, stability, localization, and trafficking. wikipedia.orgmdpi.comdtu.dk

Other Identified Modifications Relevant to this compound

Beyond phosphorylation and myristoylation, other PTMs can occur on proteins and influence their function. wikipedia.org While specific "other identified modifications relevant to this compound" are not detailed in the provided search results, the broad scope of PTMs includes ubiquitination, acetylation, methylation (distinct from the methyltransferase activity of HTF9C itself), lipidation, and proteolytic cleavage, among others. abcam.comwikipedia.orgthermofisher.com These modifications can impact protein degradation, gene expression, cellular signaling, and protein-protein interactions. abcam.comwikipedia.org The N-terminal region of HTF9-C, being rich in potential regulatory signals, may be subject to a variety of these modifications. researchgate.net

Table 2: Potential Post-Translational Modifications Predicted or Indicated for this compound

Modification TypeIndicated/Predicted SitesPotential Functional Impact
PhosphorylationPotential sites for PKC and CK2Regulation of activity, localization, and interactions. researchgate.netabcam.comwikipedia.org
N-MyristoylationPotential Myr sitesMembrane association, protein localization, signal transduction. researchgate.netnih.govplos.org
N-GlycosylationNot explicitly mentionedProtein folding, stability, localization, trafficking. wikipedia.orgmdpi.comdtu.dk
Other PTMsNot specifically detailedDiverse impacts on protein function, stability, and interactions. abcam.comwikipedia.org

Data compiled from search results. researchgate.netabcam.comwikipedia.orgnih.govplos.org

Subcellular Localization Determinants of this compound (e.g., Nuclear Targeting Signals)

The subcellular localization of a protein is determined by specific signals within its amino acid sequence. frontiersin.orgnih.govplos.org For this compound, a putative nuclear targeting signal is indicated by a KKRK core sequence. researchgate.net Nuclear localization signals (NLSs) are internal signal sequences that direct proteins into the nucleus through the nuclear pore complex. frontiersin.org The KKRK sequence is similar to the nuclear targeting signal found in the SV40 large T antigen, a well-characterized NLS. researchgate.netucr.edu

The presence of this putative nuclear targeting signal suggests that this compound may localize to the nucleus. researchgate.net The potential functions of HTF9-C in nucleic acid modification and processing are consistent with a nuclear or nucleocytoplasmic localization. researchgate.net Subcellular localization determinants can include N-terminal targeting signals, non-N-terminal targeting signals like NLS and nuclear export signals (NES), transmembrane domains, and motifs specifying prenylation. frontiersin.orgplos.org While a nuclear targeting signal is indicated, other determinants could also influence the precise localization and potential shuttling of HTF9-C within the cell.

Table 3: Putative Subcellular Localization Determinants of this compound

Determinant TypeIdentified/Predicted FeatureSequence/DescriptionPotential Localization Impact
Nuclear Targeting SignalPutative NLSKKRK core sequenceNuclear localization. researchgate.net

Data compiled from search results. researchgate.net

Cellular and Molecular Functions of Htf9 C Protein

Role in tRNA Modification Pathway

A primary function of the HTF9-C protein (TRMT2A) is its catalytic activity within the tRNA modification pathway. nih.govudel.edu This pathway is essential for the maturation and proper function of transfer RNA molecules, which are central adaptors in protein synthesis.

Catalytic Activity: Uridine (B1682114) Methylation (U54 to 5-methyluridine)

HTF9-C/TRMT2A specifically catalyzes the methylation of uridine at position 54 (U54) in many cytosolic tRNAs. nih.govudel.edu This reaction converts U54 to 5-methyluridine (B1664183) (m⁵U54), also known as ribothymidine (rT). The enzyme utilizes S-adenosyl-L-methionine (AdoMet) as the methyl group donor for this modification. nih.gov While its primary target is tRNA, some research also suggests its ability to mediate 5-methyl-uridine formation in certain mRNAs. nih.gov

Impact on tRNA Structure and Function Fidelity

The presence of m⁵U54 enhances the thermal stability of tRNAs. Loss of this modification can lead to altered tRNA modification patterns and can affect the fidelity of translation. Proper tRNA folding and stability, influenced by modifications like m⁵U54, are essential for ensuring that the correct amino acid is delivered to the ribosome according to the genetic code, thus maintaining translation accuracy.

Contribution to Protein Biosynthesis and Translation Efficiency

The tRNA modification activity of HTF9-C/TRMT2A is tightly linked to the broader process of protein biosynthesis. nih.govudel.edu By ensuring the proper structure and function of tRNAs through m⁵U54 methylation, the enzyme contributes to the efficiency and accuracy of translation. udel.edu

The m⁵U54 modification has been shown to modulate the translocation step of the ribosome, a critical phase in protein synthesis where the ribosome moves along the mRNA. This suggests that the modification can influence the speed and smoothness of translation. Aberrant methylation patterns in tRNA due to HTF9-C/TRMT2A dysfunction can lead to anomalies in translation, potentially affecting the rate and fidelity of protein synthesis. nih.govudel.edu

Regulation of Gene Expression and Transcriptional Control

While HTF9-C/TRMT2A directly functions in post-transcriptional modification of tRNA, its activity can indirectly influence gene expression. tRNA modifications, including methylation, can play a role in regulating translation, particularly under specific cellular conditions such as stress. By affecting the efficiency and accuracy of translation, tRNA modifications can influence the cellular proteome and, consequently, cellular responses and gene expression patterns.

Furthermore, the expression of the HTF9C gene itself is subject to transcriptional control. In mice, the Htf9c gene is transcribed from a bidirectional promoter shared with the RanBP1 gene, and its transcription is regulated during the cell cycle. biogps.org This co-regulation suggests a coordinated cellular response involving both proteins.

Involvement in Fundamental Cellular Processes

HTF9-C/TRMT2A's ubiquitous expression across various tissues suggests its involvement in fundamental cellular processes necessary for normal cell function. nih.govudel.edu

Cell Growth and Differentiation Regulation

The function of HTF9-C/TRMT2A is linked to pathways that regulate cell growth, such as the mTOR pathway. nih.govudel.edu The cell cycle-dependent expression of the HTF9C gene, with mRNA levels peaking in the S phase, indicates a role in cell proliferation. biogps.org Studies have shown that TRMT2A-overexpressing cells exhibit decreased proliferation, while TRMT2A-deficient cells show increased growth, further supporting its involvement in regulating cell proliferation. nih.gov

tRNA modifications, including those catalyzed by methyltransferases like HTF9-C/TRMT2A, are recognized as important modulators of cell proliferation and differentiation processes. Dysregulation of HTF9-C/TRMT2A function and the resulting aberrant tRNA methylation patterns can contribute to dysregulated protein synthesis, which in turn can impact cell growth and differentiation, as observed in contexts such as cancer. nih.govudel.edu

Summary of this compound (TRMT2A) Functions

FunctionKey Activities/ImpactsRelated Cellular Processes
tRNA Modification Catalyzes methylation of Uridine to 5-methyluridine (m⁵U) at position 54 (U54) in tRNA. nih.govudel.edutRNA maturation
tRNA Structure and Function Fidelity Stabilizes tRNA structure and proper folding via m⁵U54 modification. Affects base stacking and tertiary structure. Essential for accurate decoding.Maintaining translational accuracy
Protein Biosynthesis and Translation Efficiency Contributes to efficient and accurate protein synthesis. udel.edu Modulates ribosome translocation.Protein synthesis, Cellular homeostasis
Regulation of Gene Expression Indirectly influences gene expression by modulating translation, particularly under stress or for codon-biased genes.Gene regulation, Stress response
Fundamental Cellular Processes Ubiquitously expressed, involved in essential cellular activities. nih.govudel.eduGeneral cellular function
Cell Growth and Differentiation Regulation Linked to cell growth pathways (e.g., mTOR). nih.govudel.edu Gene expression regulated during cell cycle. biogps.org Modulates cell proliferation. nih.govCell cycle progression, Development, Tissue maintenance

Protein Protein Interactions and Interactome Analysis of Htf9 C Protein

Identification of Direct and Transient Interacting Partners

HTF9-C (TRMT2A) functions as a tRNA methyltransferase, catalyzing the methylation of tRNA, specifically modifying uridine (B1682114) at position 54 to 5-methyluridine (B1664183). This modification is vital for maintaining the proper structure and function of tRNA, thereby influencing protein synthesis wikipedia.org. While HTF9-C largely operates as an independent enzyme, it is understood to engage in transient interactions with other proteins involved in the tRNA modification pathway wikipedia.org. These transient associations suggest that HTF9-C may be part of larger, dynamic RNA processing complexes wikipedia.org.

The involvement of HTF9-C in tRNA modification and its impact on protein biosynthesis link it to fundamental cellular processes. Dysregulated protein synthesis due to improper HTF9-C function can contribute to the development of diseases, including cancer wikipedia.org. In the context of disease mechanisms, HTF9-C may interact with proteins that are themselves dysregulated, such as p53, a key protein involved in cell cycle control and tumor suppression wikipedia.org. While a direct, stable interaction between HTF9-C and p53 is not extensively detailed in the provided context, this potential interaction highlights a possible link between tRNA modification, protein synthesis control, and critical cellular pathways like those regulated by p53 wikipedia.org.

Further insights into the cellular context of HTF9-C come from the observation that the murine Htf9-c gene is divergently transcribed from a shared bidirectional promoter with the Htf9-a gene, which encodes Ran-binding protein 1 (RanBP1) cdutcm.edu.cnnih.gov. RanBP1 is a significant partner of the Ran GTPase system, involved in crucial cellular processes like nuclear import/export and spindle checkpoint formation cdutcm.edu.cn. Although the predicted sequence of Htf9-c is structurally unrelated to RanBP1, their co-regulation from a shared promoter suggests a coordinated expression pattern, with mRNA levels peaking in S phase and decreasing during mitosis cdutcm.edu.cnnih.gov. This co-regulation might imply a functional relationship or coordinated involvement in cell cycle progression, although direct physical interaction between HTF9-C and RanBP1 or other components of the Ran GTPase system is not explicitly established in the provided information.

Identifying both direct and transient protein interaction partners is crucial for understanding a protein's function. Transient interactions, in particular, are dynamic and often involved in regulating a wide array of cellular processes, including protein modification, transport, signaling, and cell cycle progression ufmg.br. Techniques such as co-immunoprecipitation and pull-down assays, sometimes coupled with crosslinking, are commonly used to capture these interactions ufmg.br. High-throughput methods, including variations of immunoprecipitation coupled with mass spectrometry, can also be employed to profile protein interactions on a larger scale, including protein-RNA interactions relevant to HTF9-C's function idrblab.netwikipedia.org.

Functional Consequences of HTF9-C Protein Complex Formation

The primary functional consequence of HTF9-C activity stems from its role in tRNA modification, specifically the methylation of uridine 54 in tRNA wikipedia.org. This modification is essential for maintaining the structural integrity and proper function of tRNA molecules, which in turn directly impacts the accuracy and efficiency of protein synthesis wikipedia.org. The fidelity of translation is critical for normal cellular function, and disruptions in tRNA modification by enzymes like HTF9-C can lead to translational anomalies wikipedia.org.

The formation of protein complexes involving HTF9-C, even transient ones within the tRNA modification machinery, is likely to have functional consequences related to the precise and regulated execution of tRNA modification. While the provided information does not offer detailed research findings specifically on the functional outcomes of this compound complex formation, the general principles of protein interactions highlight their importance in modulating protein function. Protein complex formation is fundamental to numerous cellular processes, including signal transduction, transport, and metabolism nih.gov. Interactions between proteins can lead to conformational changes, alter substrate specificity, or serve regulatory roles in upstream or downstream events ufmg.bridrblab.net.

In the context of HTF9-C, transient interactions with other proteins in the tRNA modification pathway could potentially regulate its enzymatic activity, recruit it to specific cellular locations, or integrate its function with other RNA processing events wikipedia.org. Aberrant tRNA methylation patterns resulting from impaired HTF9-C function or its interactions can lead to dysregulated protein synthesis, which has been implicated in the development of cancer and is thought to be connected to neurological disorders wikipedia.org. This underscores that the functional consequences of HTF9-C's activity, likely influenced by its protein interactions and complex formation, extend to significant cellular and pathological outcomes.

The co-regulation of HTF9-c and RanBP1 genes, with their synchronized expression peaking during the S phase of the cell cycle, suggests a coordinated involvement in processes related to cell proliferation nih.gov. While a direct complex between the HTF9-C and RanBP1 proteins is not indicated, the functional consequences of their co-expression might involve synergistic effects on cell cycle progression or nucleic acid-related processes, given HTF9-C's role in tRNA modification and RanBP1's role in the Ran GTPase system cdutcm.edu.cnnih.gov. Further research is needed to fully elucidate the functional consequences of specific protein complex formations involving HTF9-C.

Evolutionary Analysis of Htf9 C Protein and Its Gene Locus

Phylogenetic Conservation Across Species

Phylogenetic analysis of protein sequences is a fundamental approach to understanding evolutionary relationships and the degree of conservation across different organisms. Conserved sequences, whether DNA or amino acid, often indicate functional or structural significance that has been maintained through evolutionary time due to selective pressures libretexts.orggeneious.com. The HTF9-C protein exhibits conservation across a range of species, suggesting that its function is important and has been preserved during evolution scbt.com.

Sequence alignment is a key technique used to identify similarities between protein sequences from different species, providing clues about functional regions and evolutionary relationships geneious.com. Highly aligned sequences typically indicate closer relatedness geneious.com. Studies involving sequence alignments of the C-terminal domain of the hypothetical murine this compound have revealed significant similarities to characterized proteins in various organisms, including Haemophilus influenzae, Saccharomyces cerevisiae, Escherichia coli, and Chlamydia trachomatis researchgate.netresearchgate.net. This suggests that the C-terminal region, in particular, may harbor conserved functional elements.

The presence of the HTF9-C gene and its protein homologues in both eukaryotes and bacteria points towards an ancient origin and conservation of this gene family or its functional domains researchgate.netresearchgate.netnih.gov. While the N-terminal region of HTF9-C is rich in potential regulatory signals, the C-terminal region shows similarities to yeast and bacterial nucleic acid-modifying enzymes, hinting at a conserved role in such processes researchgate.netresearchgate.net.

Comparative Genomics of Bidirectional Gene Pairs (HTF9-c/RanBP1)

The organization of genes in a head-to-head or bidirectional arrangement, where two adjacent genes are transcribed in opposite directions from a shared promoter region, is a notable feature of many genomes nih.govresearchgate.net. The murine Htf9-a/RanBP1 and Htf9-c genes are a well-studied example of such a bidirectional gene pair, transcribed divergently from a shared bidirectional promoter researchgate.netresearchgate.netnih.gov. This organizational structure is not unique to mice but is also observed in humans, where the RANBP1 and HTF9c genes are physically located in close proximity on chromosome 22q11 scbt.comnih.gov.

Comparative genomic studies have shown that this head-to-head gene organization is ancient and has been conserved across vertebrate evolution nih.govplos.orgfrontiersin.org. The distance between the transcription start sites (TSSs) of such gene pairs is often relatively small, typically within a few hundred base pairs nih.govplos.org. Analysis of head-to-head gene pairs in various mammalian genomes, including human, mouse, and rat, shows a similar distribution of TSS distances, with a significant majority having distances between 1 and 400 base pairs plos.org. The conservation of this close proximity across species suggests a functional significance related to their co-regulation nih.govplos.org.

Comparative mapping of regions orthologous to the human 22q11 chromosomal region in mice has revealed that while many genes are conserved, there have been complex changes in gene order nih.gov. However, the close physical linkage of RANBP1 and HTF9c is maintained in both human and mouse genomes, mapping to the same cosmids in the distal part of the human VCFS/DGS chromosomal region and a corresponding region on mouse chromosome 16 nih.govoup.com. This conserved synteny further supports the evolutionary importance of this gene pair being located together.

Selective Pressures and Functional Conservation of this compound Domains

The evolution of protein-coding sequences is influenced by selective pressures, which can be measured by comparing the rates of nonsynonymous (amino acid-changing) and synonymous (silent) nucleotide substitutions nih.gov. An excess of nonsynonymous substitutions can indicate positive selection, while a lower rate suggests purifying selection, which conserves the amino acid sequence due to functional constraints nih.gov.

While specific analyses of selective pressures on the HTF9-C gene sequence across different species are not detailed in the provided context, the observed phylogenetic conservation of the this compound, particularly its C-terminal domain, implies that this region is likely under purifying selection to maintain its function researchgate.netresearchgate.netnih.gov. The similarity of the C-terminal domain to known nucleic acid-modifying enzymes in yeast and bacteria suggests that this functional aspect has been conserved throughout evolution researchgate.netresearchgate.net.

Protein domains are considered evolutionary units, and their history, including gain, loss, duplication, and recombination, contributes to the evolution of protein repertoires nih.govnih.gov. The presence of conserved domains within HTF9-C across diverse species points to the retention of specific functional modules vital for its role researchgate.netresearchgate.net. The N-terminal region of HTF9-C, with its potential regulatory signals, may be subject to different selective pressures or have evolved more rapidly compared to the conserved C-terminal enzymatic domain researchgate.netresearchgate.net.

The concept of functional conservation is not always strictly tied to high sequence conservation, particularly in intrinsically disordered regions (IDRs) where composition and context might be more critical than a precise linear sequence biorxiv.org. However, for structured domains like the putative enzymatic C-terminal domain of HTF9-C, sequence conservation is often a strong indicator of conserved function geneious.comresearchgate.netresearchgate.net.

Evolutionary Implications of Gene Organization and Co-regulation

The bidirectional organization of the HTF9-c/RanBP1 gene pair has significant evolutionary implications, primarily related to their co-regulation researchgate.netresearchgate.netresearchgate.net. The shared bidirectional promoter allows for coordinated transcriptional regulation of both genes researchgate.netnih.govmdpi.com. Studies in murine cells have shown that the expression of both RanBP1 and Htf9-c is regulated during the cell cycle, peaking in S phase scbt.comresearchgate.netnih.gov. This co-regulation is controlled at the transcriptional level by the bidirectional promoter, which is down-regulated in growth-arrested cells and activated at the G1/S transition scbt.comresearchgate.netnih.gov.

The conserved nature of this bidirectional arrangement and co-regulation across species suggests an evolutionary advantage scbt.comnih.govresearchgate.netplos.org. Co-regulated gene pairs, especially those in a head-to-head configuration, often function in the same pathway or are involved in related cellular processes nih.govresearchgate.netplos.org. In the case of RanBP1 and HTF9-c, their co-expression during the cell cycle suggests potential functional interplay, possibly related to processes controlled by the Ran GTPase network, such as DNA replication, mitotic progression, and nucleocytoplasmic transport, functions in which RanBP1 is known to be involved researchgate.netresearchgate.netnih.gov. The potential nucleic acid modification or processing activity of HTF9-C could complement RanBP1's roles in RNA export, splicing, and stability, functions that overlap with S phase control researchgate.netresearchgate.net.

The shared promoter region contains recognition sites for transcription factors like E2F and Sp1 families, which are involved in cell cycle-regulated transcription researchgate.netnih.gov. The presence and conservation of these regulatory elements within the bidirectional promoter further highlight the evolutionary selection for coordinated expression of HTF9-c and RanBP1 researchgate.netnih.gov. This co-regulation mechanism, based on gene organization, provides an efficient way to manage the expression of functionally related genes in a coordinated manner throughout evolution nih.govplos.orgfrontiersin.org.

Htf9 C Protein in Disease Pathomechanisms Molecular Basis

Association with Dysregulated Protein Synthesis and Oncogenic Transformation

Improper function of HTF9C/TRMT2A can contribute to the development of cancer due to dysregulated protein synthesis genecards.orgclinisciences.com. The enzyme's activity is potentially interrelated with ribosomal proteins, which are important for the translation process, reflecting its impact on cellular growth and proliferation clinisciences.com. Deregulation of gene expression at the level of mRNA translation can contribute to cell transformation and the malignant phenotype nih.gov. Oncogenic signaling pathways often converge on translational control, influencing the synthesis of proteins that promote proliferation, survival, and anti-apoptotic programs nih.gov. While not exclusively focused on HTF9-C, research highlights the essential role of protein synthesis control in oncogenic cellular transformation nih.gov. Dysregulated protein synthesis, to which HTF9C/TRMT2A can contribute through its role in tRNA modification, is a key factor in the cellular changes associated with cancer development genecards.orgclinisciences.comnih.govnih.govnih.gov.

Molecular Role in Cancer Development (e.g., Aberrant Methylation Patterns, Biomarker Potential)

Aberrant methylation patterns affecting tRNA can result in translation anomalies, contributing to oncogenic transformation genecards.orgclinisciences.com. HTF9C/TRMT2A's primary function involves catalyzing the methylation of tRNA clinisciences.com. Changes in this methylation process can lead to the production of aberrant proteins or altered levels of normal proteins, favoring cancer development. Studies have shown that aberrant expression of TRMT2A can be a possible biomarker in certain breast cancers genecards.orgproteinatlas.org. Specifically, TRMT2A staining showed a strong correlation with the likelihood of recurrence at five years in HER2+ breast cancer patients proteinatlas.org. Aberrant DNA methylation is a known epigenetic hallmark in various cancers, including melanoma and cholangiocarcinoma, and plays important roles in tumor formation and progression. While these studies focus on DNA methylation, the role of HTF9C in tRNA methylation suggests a parallel epigenetic mechanism contributing to cancer through translational control genecards.orgclinisciences.com.

Mechanistic Links to Neurological Disorders (e.g., Impaired Protein Translation)

Malfunction of HTF9C/TRMT2A is thought to be connected to neurological disorders where precise protein translation is important for neural function genecards.orgclinisciences.com. Protein synthesis is particularly critical for the development, survival, and proper functioning of neurons proteinatlas.org. Synaptic plasticity, the molecular mechanism underlying learning and memory, also requires protein synthesis proteinatlas.org. Translational dysregulation has been implicated in a wide spectrum of neurological conditions, including neurodevelopmental, neuropsychiatric, and neurodegenerative disorders proteinatlas.org. While the direct mechanistic link of HTF9C to specific neurological disorders is an area of ongoing research, its essential role in tRNA modification and translation fidelity suggests that its dysfunction could lead to impaired protein synthesis in neuronal cells, contributing to neurological deficits genecards.orgclinisciences.comproteinatlas.org.

Interaction with Key Regulatory Proteins in Disease Contexts (e.g., p53)

In disease contexts, HTF9C may interact with dysregulated proteins such as p53, which is involved in cell cycle control and tumor suppression, further illustrating its role in disease mechanisms genecards.orgclinisciences.com. The tumor suppressor protein p53 is a key player in cellular stress responses and is activated by various stimuli, including DNA damage and oncogenic stress. p53 regulates processes such as cell cycle arrest and apoptosis, preventing cancer development. The activity of p53 is tightly regulated by various post-translational modifications and protein-protein interactions. While the precise nature and implications of the interaction between HTF9C/TRMT2A and p53 require further investigation, the potential for such interaction suggests a molecular link between tRNA modification, protein synthesis control, and key tumor suppressor pathways genecards.orgclinisciences.com.

Advanced Research Methodologies and Future Directions in Htf9 C Protein Study

Genetic Perturbation Techniques (e.g., Gene Knockout, Overexpression, Site-Directed Mutagenesis)

Genetic perturbation techniques are fundamental to understanding the cellular function of HTF9-C protein by altering the gene that encodes it. Gene knockout involves eliminating or inactivating the gene, allowing researchers to observe the resulting phenotypic changes and infer the protein's necessity for specific processes. Overexpression, conversely, increases the production of this compound, which can help in studying the effects of elevated protein levels or facilitating its purification for further analysis. Site-directed mutagenesis enables precise alterations to the gene sequence, leading to specific amino acid substitutions in the this compound. This technique is invaluable for investigating the role of individual residues or domains in protein function, stability, or interaction with other molecules.

Transcriptional and Translational Activity Assays (e.g., Reporter Constructs, Northern Blot, Ribosome Profiling)

To understand when and where the this compound is produced, transcriptional and translational activity assays are employed. Reporter constructs involve fusing the regulatory sequences of the HTF9-C gene to a readily detectable reporter gene, such as fluorescent proteins or enzymes. bccampus.calibretexts.orgpromega.co.ukpromegaconnections.comtaylorandfrancis.com The expression of the reporter gene then serves as an indirect measure of the transcriptional activity of the HTF9-C gene under various conditions. bccampus.calibretexts.orgpromega.co.ukpromegaconnections.com Northern blot is a classic technique used to measure the levels of HTF9-C mRNA, providing insight into the transcriptional regulation of the gene. Ribosome profiling (Ribo-seq) is a high-throughput technique that captures and sequences mRNA fragments protected by ribosomes, providing a snapshot of actively translated mRNAs in a cell. cd-genomics.comportlandpress.combeyondsciences.orgeirnabio.comjove.com This method allows for the global monitoring and quantification of protein synthesis, offering detailed insights into the translational efficiency of HTF9-C mRNA and identifying potential regulatory pauses during its translation. cd-genomics.comportlandpress.combeyondsciences.orgeirnabio.com

Protein Interaction Mapping Techniques (e.g., Co-Immunoprecipitation, Pull-down Assays, Yeast Two-Hybrid, Mass Spectrometry-based Proteomics)

Identifying the proteins that interact with HTF9-C is crucial for understanding its role within cellular pathways and complexes. Co-immunoprecipitation (Co-IP) is a widely used technique where an antibody specific to HTF9-C is used to isolate the protein and any interacting partners from a cell lysate. thermofisher.comcreative-proteomics.commblbio.comlabinsights.nlactivemotif.com These complexes can then be analyzed to identify new binding partners. thermofisher.com Pull-down assays are similar to Co-IP but typically use a tagged "bait" protein (HTF9-C) immobilized on a solid support to capture interacting "prey" proteins from a sample. thermofisher.comnih.govsigmaaldrich.comfishersci.co.ukcreative-proteomics.comcreative-proteomics.com Both Co-IP and pull-down assays can be used to confirm suspected interactions or screen for novel partners. thermofisher.comnih.govfishersci.co.ukcreative-proteomics.com The Yeast Two-Hybrid (Y2H) system is an in vivo method that tests for direct physical interaction between two proteins by linking them to separate domains of a transcription factor; interaction reconstitutes the factor and activates a reporter gene. nih.govlibretexts.orgsingerinstruments.comnih.govnih.govdkfz.de Mass spectrometry-based proteomics, often coupled with affinity purification techniques like Co-IP or pull-down, allows for the high-throughput identification and quantification of proteins within isolated complexes, providing a comprehensive view of the HTF9-C interactome. creative-proteomics.comsigmaaldrich.comcreative-proteomics.comlibretexts.orgdana-farber.org

Structural Biology Approaches (e.g., X-ray Crystallography, NMR Spectroscopy, Cryo-EM for Complexes)

Determining the three-dimensional structure of this compound is essential for understanding its function and interactions at a molecular level. X-ray crystallography can provide high-resolution structures of purified proteins that can be crystallized. NMR spectroscopy is suitable for determining the structures of smaller proteins or providing information about protein dynamics and interactions in solution. Cryo-Electron Microscopy (Cryo-EM) is particularly powerful for resolving the structures of large protein complexes, which would be invaluable if HTF9-C functions as part of a larger molecular machine. While experimental methods provide definitive structures, computational approaches are increasingly important, especially for challenging targets.

Bioinformatics and Computational Modeling

Bioinformatics and computational modeling play a significant role in analyzing this compound, from predicting its structure to understanding its evolutionary history.

Sequence and Structural Homology Modeling (e.g., AlphaFold Predictions)

Homology modeling is a computational technique that predicts the 3D structure of a protein based on the known experimental structures of evolutionarily related proteins (templates). wikipedia.orgnih.govmicrobenotes.comscitechnol.comresearchgate.netvlabs.ac.inbitesizebio.com This method relies on the principle that protein structure is often more conserved than amino acid sequence. wikipedia.orgmicrobenotes.comresearchgate.net Tools like AlphaFold have revolutionized structural prediction, providing highly accurate models for a vast number of proteins, including those without closely related templates. deepmind.googlewikipedia.orgebi.ac.ukproteopedia.orglaskerfoundation.org AlphaFold can predict the structure of single proteins and, with newer versions, protein complexes, offering valuable structural insights into HTF9-C and its potential interactions even before experimental structures are available. deepmind.googlewikipedia.orgproteopedia.org

Evolutionary Trajectory and Conservation Analysis

Analyzing the evolutionary trajectory and conservation of this compound across different species can reveal important functional or structural constraints. By comparing the amino acid sequences of HTF9-C or its homologs in various organisms, researchers can identify conserved residues or regions that are likely critical for the protein's function or stability. mtoz-biolabs.comproteopedia.orgmtoz-biolabs.comnih.govoup.com Conservation analysis helps in prioritizing residues for site-directed mutagenesis studies and provides insights into the evolutionary pressures that have shaped the protein. proteopedia.orgmtoz-biolabs.com Studying the presence and divergence of HTF9-C in different species can also shed light on its evolutionary origins and its potential role in specific biological processes conserved across taxa. dana-farber.orgmtoz-biolabs.com

Development of Novel Research Tools and Probes

Early studies investigating the Htf9-c gene and its expression utilized standard molecular biology techniques prevalent at the time. Research tools employed included the development of probes corresponding to the coding sequences for Htf9-c. researchgate.net These probes were utilized in techniques such as Northern blotting to detect and analyze the expression levels of Htf9-c mRNA during different phases of the cell cycle. researchgate.net

Furthermore, transient expression experiments were conducted using reporter constructs to study the regulatory activity of the bidirectional promoter shared by the Htf9-a/RanBP1 and Htf9-c genes. researchgate.net These experiments employed techniques such as CAT-ELISA and β-gal ELISA kits to quantify reporter gene activity driven by the Htf9 promoter constructs, providing insights into the transcriptional regulation of Htf9-c expression. researchgate.net While these tools were instrumental in characterizing the transcriptional regulation of Htf9-c, the available information does not detail the development of novel or unique research tools specifically targeting the this compound itself beyond these standard molecular probes and reporter systems.

Emerging Research Avenues for this compound Investigation

As of the primary research available, the precise biological function of the this compound was reported as "unidentified". researchgate.net However, initial sequence analysis revealed that the protein shares similarities with yeast and bacterial nucleic acid-modifying enzymes, particularly in its C-terminal region. researchgate.netportlandpress.comresearchgate.netresearchgate.net This structural similarity suggests a potential, albeit unconfirmed, role related to nucleic acid metabolism or modification.

Q & A

Q. What experimental methodologies are recommended for structural characterization of HTF9-C protein?

To determine HTF9-C's structural features, employ a combination of:

  • Mass spectrometry (MS) for identifying post-translational modifications (PTMs) and protein isoforms, using liquid chromatography-tandem MS (LC-MS/MS) for high-resolution peptide sequencing .
  • X-ray crystallography or cryo-electron microscopy (cryo-EM) for 3D structural resolution, requiring purified HTF9-C samples.
  • Circular dichroism (CD) to analyze secondary structure elements (e.g., α-helices, β-sheets) in solution .
    Advanced Tip: Integrate hydrogen-deuterium exchange (HDX) MS to study conformational dynamics .

Q. How can researchers identify HTF9-C’s functional roles in cellular pathways?

Begin with:

  • Knockdown/knockout models (e.g., CRISPR-Cas9) to observe phenotypic changes in HTF9-C-deficient cells .
  • Co-immunoprecipitation (Co-IP) or affinity purification mass spectrometry (AP-MS) to map interaction partners .
  • Transcriptomic profiling (RNA-seq) to identify downstream genes regulated by HTF9-C .
    Validation: Use orthogonal assays like fluorescence resonance energy transfer (FRET) to confirm critical interactions .

Advanced Research Questions

Q. How should researchers resolve contradictory data regarding HTF9-C’s subcellular localization?

Contradictions often arise from methodological differences. To address this:

  • Combine multiple techniques : Use immunofluorescence microscopy (with organelle-specific markers) and subcellular fractionation followed by Western blotting .
  • Validate antibodies : Perform peptide blocking experiments or use epitope-tagged HTF9-C constructs .
  • Leverage single-cell imaging : Employ super-resolution microscopy to detect localization heterogeneity in live cells .
    Example: A 2024 study resolved HTF9-C’s dual nuclear/cytoplasmic localization by integrating FACS-sorted populations with spatial proteomics .

Q. What strategies are effective for studying HTF9-C in rare cell populations or low-abundance conditions?

Optimize sensitivity and specificity through:

  • Pre-enrichment techniques : Immunomagnetic sorting or proximity ligation assays (PLA) to isolate HTF9-C complexes .
  • Signal amplification : Tyramide-based amplification in immunohistochemistry or proximity-dependent barcoding for sequencing .
  • Targeted proteomics : Parallel reaction monitoring (PRM) MS for quantifying HTF9-C with high precision in complex matrices .

Q. How can multi-omics data integration improve understanding of HTF9-C’s role in disease mechanisms?

  • Correlate proteomics with transcriptomics/metabolomics : Use platforms like Human Proteinpedia to cross-reference HTF9-C expression with pathway enrichment data .
  • Network analysis : Apply tools like STRING or Cytoscape to map HTF9-C-centric interaction clusters and identify hub nodes .
  • Machine learning : Train models on multi-omics datasets to predict HTF9-C’s regulatory targets or drug responses .

Methodological Challenges & Solutions

Q. What are best practices for validating HTF9-C’s post-translational modifications (PTMs)?

  • Phosphorylation/ubiquitination : Use PTM-specific antibodies in Western blotting, complemented by MS-based phosphoproteomics .
  • Cross-validation : Compare results across independent methods (e.g., PTM prediction algorithms vs. experimental data) .
  • Functional assays : Mutate modification sites (e.g., serine-to-alanine) to assess impact on HTF9-C activity .

Q. How to design robust controls for HTF9-C interaction studies?

  • Negative controls : Use isotype-matched IgG in Co-IP or CRISPR-edited HTF9-C knockout cells .
  • Positive controls : Include known interactors (e.g., HTF9-C binding partners from prior studies) .
  • Quantitative thresholds : Define interaction significance using statistical cutoffs (e.g., fold-change >2, p <0.05) .

Ethical & Collaborative Considerations

Q. What ethical guidelines apply to HTF9-C research involving genetic manipulation?

  • Human/animal studies : Comply with institutional review board (IRB) protocols and ARRIVE guidelines for experimental rigor .
  • Data sharing : Deposit HTF9-C interaction data in public repositories like Human Proteinpedia to ensure reproducibility .

Q. How can cross-disciplinary collaboration enhance HTF9-C research?

  • Leverage core facilities : Access MS, bioinformatics, and structural biology platforms through partnerships (e.g., chemical proteomics sites) .
  • Team-based workflows : Adopt "divide and conquer" strategies for hypothesis testing, as demonstrated in undergraduate research models .

Data Interpretation & Dissemination

Q. How to address variability in HTF9-C expression across experimental replicates?

  • Statistical normalization : Apply algorithms like ComBat to correct batch effects in proteomic datasets .
  • Biological replicates : Use ≥3 independent replicates to account for biological heterogeneity .

Q. What frameworks support robust publication of HTF9-C findings?

  • MIAPE compliance : Adhere to Minimum Information About a Proteomics Experiment standards .
  • Preprints & peer review : Share preliminary data on bioRxiv and submit to journals with domain expertise (e.g., Protein & Cell) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.